molecular formula C13H12N2O5 B2475701 2-((1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid CAS No. 921448-01-3

2-((1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid

Cat. No.: B2475701
CAS No.: 921448-01-3
M. Wt: 276.248
InChI Key: AGPZOSZXRAGINQ-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance in various fields .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, reaction conditions, and the overall yield .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include details about the reaction conditions, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and stability. It can also include studying its chemical properties like acidity or basicity .

Scientific Research Applications

  • Organotin(IV) Complexes for Biological Applications : Organotin(IV) complexes of a similar compound, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, were synthesized and characterized for biological applications. These complexes were tested against different bacteria and fungi to determine their toxicity, and their LD50 data was calculated using the Brine Shrimp method (Shahid et al., 2005).

  • Synthesis of Heterocyclic Compounds : Research includes the synthesis of heterocyclic compounds involving a similar chemical structure. This includes the development of 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines and their derivatives, which have potential applications in various chemical and pharmaceutical fields (Schindler et al., 2008).

  • Recyclization Studies : The recyclization of 3-aroylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones by the action of benzoic acid hydrazides has been studied, leading to the synthesis of compounds with a structure involving 2,4-dihydroxy-5-oxo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)-2-aryl-2,5-dihydro-1H-pyrrol-1-yl benzamides (Mashevskaya et al., 2011).

  • Application in Synthesis of Pyrrole Derivatives : A study involved the synthesis of pyrrole derivatives starting with alkyl 4-aminobenzoates reacting with maleic anhydride to form alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates (Kolyamshin et al., 2007).

  • Potential in Antibacterial and Antitubercular Agents : The synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived ring systems, displaying promising antibacterial and antitubercular activities, was reported. This indicates a potential application in developing new pharmaceutical agents (Joshi et al., 2008).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include information on how to handle and store the compound safely .

Properties

IUPAC Name

2-[[1-(2-hydroxyethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c16-6-5-15-11(17)7-10(12(15)18)14-9-4-2-1-3-8(9)13(19)20/h1-4,7,14,16H,5-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPZOSZXRAGINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=O)N(C2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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